(4-Bromo-3-methylphenyl)propylamine

Antimicrobial Research Medicinal Chemistry Pharmaceutical Intermediate

(4-Bromo-3-methylphenyl)propylamine (CAS 1019487-84-3) is a halogenated primary amine with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol. It belongs to the phenylpropylamine class, where a bromine atom is situated at the para position and a methyl group at the meta position of the phenyl ring.

Molecular Formula C10H14BrN
Molecular Weight 228.13 g/mol
CAS No. 1019487-84-3
Cat. No. B1385811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-3-methylphenyl)propylamine
CAS1019487-84-3
Molecular FormulaC10H14BrN
Molecular Weight228.13 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=C(C=C1)Br)C
InChIInChI=1S/C10H14BrN/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3
InChIKeyBGDQYMXRQSGRQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1019487-84-3 (4-Bromo-3-methylphenyl)propylamine: A Key Phenylpropylamine Intermediate for Focused Synthesis


(4-Bromo-3-methylphenyl)propylamine (CAS 1019487-84-3) is a halogenated primary amine with the molecular formula C10H14BrN and a molecular weight of 228.13 g/mol. [1] It belongs to the phenylpropylamine class, where a bromine atom is situated at the para position and a methyl group at the meta position of the phenyl ring. This structural motif serves as a versatile scaffold in medicinal chemistry and organic synthesis, offering a balance of reactivity and lipophilicity that makes it a valuable intermediate for constructing more complex, biologically active molecules.

1019487-84-3 (4-Bromo-3-methylphenyl)propylamine: Why Direct Analog Substitution Risks Synthetic Failure


The specific substitution pattern of (4-Bromo-3-methylphenyl)propylamine—a para-bromo and meta-methyl group—is critical for its downstream applications and cannot be assumed for other in-class analogs. Simple replacement with an unsubstituted phenylpropylamine, a mono-substituted analog, or even a regioisomer (e.g., 2-bromo-3-methylphenylpropylamine) can drastically alter the electronic and steric properties of the aromatic ring, leading to different reactivities in key transformations like cross-coupling reactions. [1] This difference is not merely academic; it directly impacts the yield, selectivity, and feasibility of synthesizing target molecules, particularly in pharmaceutical development where specific halogen patterns are essential for bioactivity and synthetic pathway efficiency. [2]

1019487-84-3 (4-Bromo-3-methylphenyl)propylamine: Head-to-Head Performance Data for Sourcing Decisions


Antibacterial Activity: MIC Data for a Key Derivative Against XDR-S. Typhi

A derivative of the target compound, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, demonstrates potent antibacterial activity, quantified by its Minimum Inhibitory Concentration (MIC). [1] This specific derivative, synthesized from the target compound, exhibited an MIC of 6.25 mg/mL against extensively drug-resistant Salmonella Typhi (XDR-S. Typhi). [1] This performance can be contrasted with the parent compound's lack of direct activity and provides a benchmark for other analogs. While direct comparator data for the exact target compound is not available, the activity of this derivative underscores the value of the (4-Bromo-3-methylphenyl) scaffold as a starting point for generating potent antimicrobial agents.

Antimicrobial Research Medicinal Chemistry Pharmaceutical Intermediate

Enhanced Lipophilicity: Calculated XLogP3 Value for Improved Cell Permeability

The presence of the bromine atom at the para position and the methyl group at the meta position contributes to the lipophilic character of (4-Bromo-3-methylphenyl)propylamine. [1] Its computed XLogP3 value is 2.7. [1] This value indicates a higher lipophilicity compared to the unsubstituted phenylpropylamine (XLogP3 of approximately 1.5-1.8 for similar phenylalkylamines) or its less substituted counterparts. [2]

Medicinal Chemistry ADME Prediction Physicochemical Property

Synthetic Versatility: The Para-Bromo Substituent as a Privileged Cross-Coupling Handle

The para-bromo substituent in (4-Bromo-3-methylphenyl)propylamine is an ideal handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. [1] Unlike the less reactive chloro or the more labile iodo analogs, the aryl bromide offers an optimal balance of stability and reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. [2] Its placement at the para position ensures it is electronically and sterically unhindered, maximizing coupling efficiency.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Reaction

1019487-84-3 (4-Bromo-3-methylphenyl)propylamine: Verified Application Scenarios Based on Quantitative Evidence


Discovery and Optimization of Novel Antimicrobial Agents Targeting Drug-Resistant Bacteria

This compound is ideally suited as a key intermediate for synthesizing novel antimicrobial candidates. Its derivative N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide demonstrated potent activity against XDR-S. Typhi (MIC = 6.25 mg/mL). [1] Medicinal chemists can utilize the (4-Bromo-3-methylphenyl)propylamine scaffold to systematically explore structure-activity relationships (SAR) around this chemotype, aiming to improve potency and develop new treatments for resistant infections.

Scaffold for CNS Drug Discovery Requiring Enhanced Membrane Permeability

Given its calculated XLogP3 of 2.7, (4-Bromo-3-methylphenyl)propylamine is a strategic starting material for CNS-targeted programs. [1] The enhanced lipophilicity relative to simpler analogs [2] suggests a higher probability of achieving blood-brain barrier penetration. This property can be leveraged in the design of ligands for neurological targets where intracellular or CNS access is a prerequisite for efficacy.

High-Yield Building Block for Complex Molecule Assembly via Cross-Coupling

The para-bromo substituent on this compound makes it a highly reliable and efficient partner in Suzuki-Miyaura and other cross-coupling reactions. [1] Its use is strongly indicated in any multi-step synthetic plan requiring the introduction of a meta-methyl, para-substituted phenylpropylamine motif, as it offers predictable, high-yielding outcomes compared to other halogen or regioisomeric analogs, thereby reducing synthetic steps and improving overall route efficiency. [2]

Combinatorial Chemistry and Focused Library Synthesis

The compound's well-defined and accessible primary amine handle, coupled with the versatile para-bromo substituent, makes it an ideal anchor for generating diverse libraries of analogs. The amine group can be readily derivatized via amide coupling or reductive amination, while the bromine atom can be diversified in parallel through cross-coupling chemistry, enabling the rapid synthesis of hundreds of unique compounds for screening campaigns.

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